3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(isoxazol-3-yl)propanamide
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Description
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(isoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Insecticidal and Antibacterial Potential
Compounds with structures related to pyrimidine and pyrazole have been synthesized and evaluated for their insecticidal and antimicrobial activities. For instance, derivatives have shown potential against Pseudococcidae insects and selected microorganisms, suggesting applications in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Anticancer Activity
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line, indicating potential for cancer research (Abdellatif et al., 2014).
Anti-inflammatory and Antimicrobial Agents
Novel series of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, suggesting applications in the development of new therapeutic agents (Rahmouni et al., 2016).
Structural and Chemical Transformations
Chemical Transformations
Studies have explored the transformations of related pyrimidine and pyrazole compounds into various derivatives, indicating a wide range of chemical reactivity and potential for generating new compounds with varied biological activities (Kolar et al., 1996).
Synthesis of Derivatives
Research has focused on synthesizing new derivatives incorporating the pyrimidine ring, showing the versatility of these compounds in generating a diverse array of chemical entities with potential for further study and application (Farag et al., 2011).
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-8-15(24)19-16(17-9)22-11(3)12(10(2)20-22)4-5-14(23)18-13-6-7-25-21-13/h6-8H,4-5H2,1-3H3,(H,17,19,24)(H,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSZFZIAWZZRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=NOC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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